B1578517 NLP-28

NLP-28

Cat. No.: B1578517
Attention: For research use only. Not for human or veterinary use.
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Description

Spatial and Temporal Expression Patterns of nlp-28 Transcripts

The expression of this compound has been observed in specific tissues and varies across different developmental stages of C. elegans.

Epidermal and Intestinal Expression Dynamics

Studies using reporter constructs have indicated that this compound is expressed in non-neuronal tissues, including the epidermis (hypodermis) and intestine. cambridge.org While some nlp genes are primarily expressed in neurons, this compound, along with nlp-29 and nlp-31 (B1578516), shows expression in the hypodermis, consistent with a potential role in antimicrobial defense. cambridge.org Expression in the intestinal epithelium has also been noted, particularly in response to certain bacterial infections. unimore.it

Developmental Stage-Specific Expression Analysis

While comprehensive developmental expression analysis specifically for this compound is not extensively detailed in the search results, the expression of neuropeptide genes in C. elegans is generally widespread and can occur throughout development. cambridge.org Some nlp genes have shown embryonic expression, suggesting potential roles in development. nih.gov However, reporter constructs for this compound did not show detectable GFP expression in some studies, although microarray experiments indicated its expression. nih.govpnas.org This suggests that the expression levels might be low or restricted to specific conditions or developmental time points not captured by all reporter assays.

Subcellular Localization of Neuropeptide-Like Protein this compound within C. elegans Cells

The predicted structure of this compound provides clues about its likely location and mode of action.

Extracellular Region Association

This compound is predicted to have a signal peptide at its N-terminus, which is characteristic of secreted proteins. royalsocietypublishing.org This suggests that the mature this compound protein is likely translocated into the extracellular space. Gene Ontology (GO) annotations also list the extracellular region as a cellular component for this compound. uniprot.org This extracellular localization is consistent with its potential function as a neuropeptide or an antimicrobial peptide acting on external targets or signaling to other cells. The cuticle, an apical extracellular matrix produced by the epidermis, is a key external structure in C. elegans where secreted proteins involved in defense and signaling are found. researchgate.net

Regulation of this compound Expression by Environmental Stimuli

The expression of this compound is responsive to external cues, particularly those related to stress.

Osmotic Stress Induction of this compound Expression

A notable environmental stimulus that induces this compound expression is osmotic stress. Exposure of C. elegans to high salt concentrations leads to a marked increase in this compound transcript levels. This induction is significant and has been quantified using techniques like qRT-PCR. researchgate.net Interestingly, the osmotic stress-induced upregulation of this compound appears to be largely independent of the p38 MAPK pathway, which is involved in the response to infection and wounding. unimore.it This suggests that this compound expression is regulated through distinct pathways depending on the nature of the environmental challenge. The epidermal GATA factor ELT-3 has been implicated in the induction of nlp-29 (a closely related gene) expression by both infection and osmotic stress, suggesting a potential shared regulatory component for genes in the nlp-29 cluster, which includes this compound.

Data Table: Relative this compound Expression Levels under Different Conditions

ConditionFold Change in this compound Expression (relative to control)PMK-1 Dependence
Fungal InfectionInduced (magnitude similar to osmotic stress) Dependent
WoundingInduced (magnitude similar to osmotic stress) Dependent
Osmotic StressMarkedly Increased (approx. 3.0-fold) researchgate.netIndependent

Note: Fold change values are approximate and can vary depending on the specific experimental conditions and methods used.

Properties

bioactivity

Antifungal

sequence

QWGYGGYGRGYGGYGGYGRGMYGGYGRGMYGGYGRGMYGGWGK

Origin of Product

United States

Molecular Characterization of Nlp 28 Gene and Its Encoded Protein

Genomic Organization and Transcriptional Regulation of nlp-28

The this compound gene in C. elegans is located on chromosome V. It is part of a genomic cluster known as the nlp-29 cluster, which includes six nlp genes: nlp-27, this compound, nlp-29, nlp-30, nlp-31 (B1578516), and nlp-34. royalsocietypublishing.org These genes are adjacent to one another within the C. elegans genome, suggesting that recent gene duplications contributed to their presence.

Transcription of this compound is subject to regulation by various stimuli. It is significantly up-regulated upon infection with the fungus Drechmeria coniospora. Wounding of the epidermis also provokes an up-regulation of this compound expression. unimore.it Interestingly, this compound expression is also induced by osmotic stress, and this response is independent of the p38 MAP kinase cascade, which is involved in the infection response. unimore.it

Analysis of the upstream sequences of genes in the nlp-29 cluster, including this compound, revealed the presence of a conserved putative GATA site in their promoter regions. The GATA factor ELT-3 is involved in the induction of these genes in the epidermis. While the p38 MAPK pathway, involving NSY-1, SEK-1, and PMK-1, is required for the normal response of several nlp-29 cluster genes to infection and injury, the induction of this compound by high salt (osmotic stress) was largely pmk-1-independent.

Bioinformatic Prediction and Analysis of Neuropeptide-Like Protein this compound Primary Sequence Features

Bioinformatic analysis of the this compound gene predicts that it encodes a precursor protein, Neuropeptide-like protein 28. uniprot.org The predicted this compound precursor protein in C. elegans is 65 amino acids in length. uniprot.org

Based on sequence analysis, the this compound precursor contains a signal peptide at its N-terminus, typically ranging from amino acids 1-22. royalsocietypublishing.orguniprot.org Signal peptides are characteristic features of secreted proteins, including neuropeptides, directing their entry into the secretory pathway. The mature this compound peptides are predicted to be small, basic, and rich in glycine (B1666218) and aromatic amino acids. royalsocietypublishing.org

The this compound precursor is predicted to be cleaved into multiple mature peptides. uniprot.org Based on sequence analysis, the following peptides are predicted to be cleaved from the this compound precursor, often followed by amidation:

QWGYGGY-amide uniprot.org

GYGGYGGY-amide uniprot.org

GMYGGY-amide uniprot.org

GMYGGY-amide uniprot.org

GMYGGW-amide uniprot.org

This compound belongs to the YARP (YGGW-amide related peptide) family.

Feature TypePosition(s)Description
Signal Peptide1-22Sequence analysis
Predicted Peptide23-29QWGYGGY-amide
Modified Residue29Tyrosine amide
Predicted Peptide32-39GYGGYGGY-amide
Modified Residue39Tyrosine amide
Predicted Peptide42-47GMYGGY-amide
Modified Residue47Tyrosine amide
Predicted Peptide50-55GMYGGY-amide
Modified Residue55Tyrosine amide
Predicted Peptide58-63GMYGGW-amide
Modified Residue63Tryptophan amide

Table 1: Predicted Features of the C. elegans this compound Precursor Protein uniprot.org

Evolutionary Conservation and Diversification within the nlp Gene Family

The nlp gene family in C. elegans is diverse, with many members likely encoding neuropeptide preproproteins. semanticscholar.orgoup.com The diversification of the nlp genes, particularly in cases of intra-genomic gene duplications like those in the nlp-29 cluster, is associated with adaptive sequence evolution.

Phylogenetic Relationship of this compound with Other C. elegans NLP Proteins (e.g., NLP-27, NLP-29, NLP-30, NLP-31, NLP-34)

Phylogenetic analysis of C. elegans nlp genes indicates relationships among members of the family. The nlp-29 cluster genes, including this compound, nlp-29, nlp-30, nlp-31, and nlp-34, are located together on chromosome V and show evidence of recent gene duplication. royalsocietypublishing.org Phylogenetic analysis based on both DNA and protein sequences consistently identifies distinct clades within the nlp gene family. Specifically, the inferred clade consisting of this compound to nlp-31 is noted. While ML analysis of NLP peptide sequences generally supports the tree inferred from DNA, the exact relationships among this compound to nlp-31 can show some variation depending on the dataset.

At the time of divergence of different Caenorhabditis lineages from a common ancestor, there were two genes at the nlp locus: nlp-27 and nlp-34. unimore.it Via gene duplication, the ancestral nlp-27 gave rise to 5 genes in C. elegans, while the ancestral nlp-34 gave rise to 3 genes in C. briggsae. This is consistent with the presence of single nlp-27 and nlp-34 orthologues in the syntenic region of the C. brenneri genome.

Comparative Genomics of this compound Orthologs Across Nematode Species

Comparative genomic analyses across nematode species reveal variation in nlp gene profiles. biorxiv.org While some C. elegansnlp genes are widely conserved across the phylum Nematoda, others show more limited distribution. nih.gov

Studies comparing the nlp gene complements of C. elegans with those of parasitic nematodes indicate that parasitic species generally possess a reduced complement of C. elegans NLP-encoding genes. biorxiv.org For instance, the human hookworm Necator americanus retains a larger share (67%) of C. elegansnlps compared to some other parasitic species, which is consistent with their phylogenetic relationship within clade 9.

The extent and position of neuropeptide-like protein motif conservation can be variable across nematode species. Approximately one-third of previously predicted NLP peptides in C. elegans, including some identified by mass spectrometry, are not conserved in several parasitic nematode species examined. While the presence of a direct ortholog of this compound across a broad range of nematode species is not explicitly detailed in the provided search results, the diversification within the nlp family and the presence of conserved and non-conserved nlp genes across nematodes are well-documented. biorxiv.orgresearchgate.net

Post-Translational Modification and Processing Pathways for Neuropeptide-Like Protein this compound

Like many neuropeptides, this compound is synthesized as a precursor protein that undergoes post-translational modifications and proteolytic processing to yield mature, biologically active peptides. semanticscholar.orgnih.gov A key step in this process is the cleavage of the precursor protein at specific sites, typically C-terminal to basic residues, often pairs of basic residues (like Lys-Arg or Arg-Arg). semanticscholar.org

The predicted cleavage sites in the this compound precursor lead to the release of the individual peptide sequences. uniprot.org Following cleavage, amidation is a common and often required post-translational modification for the biological activity of neuropeptides in C. elegans. semanticscholar.org Based on the presence of a C-terminal glycine residue in the predicted peptides, amidation is likely to occur for the peptides derived from this compound. uniprot.orgsemanticscholar.org The UniProt entry for this compound explicitly lists amidation as a modified residue for each of the predicted mature peptides. uniprot.org

The enzymes responsible for the initial endoproteolytic cleavage of neuropeptide precursors are kex2/subtilisin-like proprotein convertases. semanticscholar.org These enzymes themselves require cleavage to become active, a process dependent on the chaperonin protein SBT-1. semanticscholar.org While the specific convertases involved in processing the this compound precursor are not detailed in the provided information, the general pathway for neuropeptide processing in C. elegans involves these types of enzymes.

Expression Profiling and Cellular Localization of Neuropeptide Like Protein Nlp 28

Regulation of nlp-28 Expression by Environmental Stimuli

Immune Response-Related Transcriptional Modulation

The NLP and CNC families of antimicrobial peptides play a significant role in the innate immune defense of C. elegans, particularly in mediating resistance to fungal infections. uniprot.orgphoenixpeptide.commdpi-res.com Genes within the nlp-29 cluster, which includes this compound, are notably upregulated as part of the transcriptional response to infection by the fungus D. coniospora. uniprot.orgphoenixpeptide.commdpi-res.com This upregulation is a crucial component of the innate immune response mounted in the epidermis of C. elegans. mdpi-res.com

The induction of nlp genes, including this compound, in response to fungal infection or wounding is mediated through a cell-autonomous signaling pathway. This pathway involves the G-protein-coupled receptor DCAR-1, which is expressed in the epidermal syncytium and activated by 4-hydroxyphenyllactic acid (HPLA), a molecule that acts as a damage-associated molecular pattern (DAMP) whose levels increase after infection or in mutants with cuticle defects. The sodium-neurotransmitter symporter SNF-12 also contributes to the induction of nlp genes following infection and wounding, operating in conjunction with the transcription factor STA-2. Both the STAT family protein STA-2 and the GATA transcription factor ELT-3 are recognized as being necessary for the transcription of NLPs. mdpi-res.com A conserved putative GATA binding site has been identified in the promoter regions of this compound through nlp-31 (B1578516), suggesting regulation by GATA factors like ELT-3.

While the induction of many genes in the nlp-29 cluster in response to infection and injury is dependent on the p38 MAPK pathway, specifically the kinase PMK-1, the induction of this compound by osmotic stress has been shown to be largely independent of pmk-1. phoenixpeptide.com However, the response of this compound to infection and wounding, unlike its osmotic stress response, appears to require pmk-1, similar to most other genes in the nlp-29 cluster except for nlp-27. phoenixpeptide.com

The nlp-29 gene cluster collectively contributes to the nematode's resistance against D. coniospora infection. mdpi-res.com Experimental evidence indicates that increasing the copy number of the entire nlp-29 cluster through transgenesis leads to enhanced survival in worms challenged with infection. phoenixpeptide.com

Quantitative expression data highlight the responsiveness of this compound to different stimuli:

ConditionRelative this compound Expression Level (Fold Change vs Control)Regulatory Pathway Notes
Untreated Control1.0Baseline expression
Osmotic Stress (300 mM NaCl, 6h)~3.0 phoenixpeptide.comLargely pmk-1-independent phoenixpeptide.com
D. coniospora infection (24h)Induced (equivalent to osmotic stress) phoenixpeptide.comRequires PMK-1, mediated by DCAR-1/HPLA, SNF-12/STA-2, ELT-3 phoenixpeptide.commdpi-res.com
Wounding (2h)Induced (equivalent to osmotic stress) phoenixpeptide.comRequires PMK-1, mediated by DCAR-1/HPLA, SNF-12/STA-2, ELT-3 phoenixpeptide.commdpi-res.com
Orsay virus infectionDownregulated uniprot.orgSpecific pathway details not explicitly provided in sources
N. parisii infectionRepressed/Downregulated uniprot.orgSpecific pathway details not explicitly provided in sources

These findings underscore the complex transcriptional regulation of this compound as part of the multifaceted innate immune and stress response systems in C. elegans.

Elucidation of Biological Functions of Neuropeptide Like Protein Nlp 28

Involvement in Innate Immune Responses

The innate immune system provides a rapid and non-specific defense against invading pathogens ebsco.commsdmanuals.com. In C. elegans, this involves physical barriers, cellular components, and the production of effector molecules like antimicrobial peptides ebsco.commsdmanuals.com. NLP-28 is one such effector molecule implicated in this defense system.

Role in Antimicrobial Activity

This compound is considered to have potential antimicrobial activity uniprot.orgstring-db.orgmybiosource.com. It is part of a cluster of genes, the nlp-29 cluster, known to encode AMPs that contribute to resistance against pathogens, such as the fungus Drechmeria coniospora tandfonline.com. While synthetic NLP-31 (B1578516), another peptide from the same cluster, has demonstrated in vitro antifungal activity, the direct antimicrobial activity of this compound itself is inferred from its membership in this family and its induction upon infection univ-mrs.fr.

Contribution to Host Defense Mechanisms Against Pathogens

This compound contributes to the host defense mechanisms in C. elegans by being transcriptionally upregulated in response to infection and wounding researchgate.net. This induction is a part of a broader innate immune response aimed at combating invading microbes . For instance, the expression of this compound is induced upon infection with D. coniospora and also by osmotic stress unionbio.comunimore.it. This suggests a role not only in direct pathogen response but potentially also in maintaining tissue integrity or responding to stress that might compromise host barriers.

Participation in Signaling Pathways

The expression and function of this compound are regulated by complex signaling networks that sense the presence of pathogens or tissue damage.

Interaction with the p38 MAPK/PMK-1 Signaling Cascade

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway, particularly involving PMK-1 (p38 MAPK in C. elegans), is a crucial component of the innate immune signaling cascade in this organism researchgate.netunionbio.com. This pathway is activated by infection and wounding and is required for the induction of several AMP genes, including those in the nlp-29 cluster researchgate.netunionbio.com.

While the p38 MAPK/PMK-1 pathway is essential for the induction of most genes in the nlp-29 cluster in response to infection and injury, the regulation of this compound shows some nuances. Studies indicate that while pmk-1 is required for the normal response of several nlp-29 cluster genes to infection and injury, the induction of this compound (and nlp-29) by osmotic stress is largely independent of pmk-1 unionbio.comunimore.it. This suggests that this compound expression can be regulated by both PMK-1-dependent and PMK-1-independent mechanisms, depending on the specific stimulus unionbio.comunimore.it.

Regulation by GATA Transcription Factors (e.g., ELT-2)

GATA transcription factors play significant roles in regulating gene expression in C. elegans, including genes involved in innate immunity researchgate.net. ELT-2 is a GATA transcription factor known to be a master regulator of intestinal responses and is involved in the regulation of infection-inducible gene expression researchgate.net.

Research indicates that GATA factors, such as ELT-3, are involved in the expression of nlp genes in the epidermis unionbio.com. While ELT-2 is primarily associated with intestinal immunity, studies have shown that ELT-2 can mediate distinct transcriptional responses to different pathogens researchgate.net. The upstream regions of genes in the nlp-29 cluster, including this compound, contain conserved putative GATA sites, suggesting direct regulation by GATA transcription factors . ELT-2 has been shown to be essential for the formation of the intestine and is required for the maintenance of intestinal function and structure in the adult, where it cooperates with p38 pathway-activated transcription factors to control immune responses .

Functional Redundancy and Specificity within the nlp Gene Family

The C. elegans genome contains an extensive family of nlp genes, with at least 42 identified members encoding neuropeptide-like proteins uniprot.org. This diversity suggests a broad range of functions for this gene family in the nematode. This compound belongs to a more tightly linked genomic cluster, known as the nlp-29 cluster, which includes nlp-27, nlp-29, nlp-30, nlp-31, and nlp-34 uniprot.orgthebiogrid.org. These genes are physically clustered on chromosome V and exhibit evidence of recent lineage-specific expansions and adaptive sequence evolution, suggesting their importance in responding to environmental pressures uniprot.org.

A key aspect of the nlp-29 cluster, including this compound, is their prominent transcriptional induction in response to external insults, such as fungal infection and physical wounding uniprot.orgthebiogrid.orgnih.gov. This co-regulation points towards potentially overlapping or coordinated functions in the nematode's innate immune response. The induction of most genes in this cluster upon infection and wounding is largely dependent on the conserved p38 MAPK signaling pathway, involving components like TIR-1 and PMK-1 uniprot.orgnih.govnih.govslideshare.net.

However, studies also reveal functional specificity within the nlp-29 cluster. Notably, the expression of this compound and nlp-29 is also significantly induced by osmotic stress uniprot.org. This osmotic stress-induced expression is largely independent of the pmk-1 pathway, which is crucial for their induction during infection and wounding uniprot.org. This differential regulation suggests that while members of the nlp-29 cluster share roles in innate immunity, this compound and nlp-29 have a more specific involvement in the response to osmotic challenges.

The concept of functional redundancy within the nlp gene family, particularly within the nlp-29 cluster, is important when considering the phenotypic effects of individual gene perturbations. For instance, studies on nlp-31 suggest that abrogating the function of a single gene within this cluster may not result in a significant survival phenotype during infection, potentially due to redundant functions carried out by other highly expressed nlp genes in the cluster . This implies that the collective action of multiple genes in the cluster may be required for a robust response.

Distinct from the nlp-29 cluster, other nlp genes, such as nlp-3, have been shown to act as co-transmitters with classical neurotransmitters like serotonin (B10506) in processes such as egg-laying, highlighting the diverse functional roles of the broader nlp gene family beyond innate immunity nih.gov. The NLP-29 cluster peptides, including this compound, are considered candidate antimicrobial peptides (AMPs), distinguishing them from NLP proteins primarily acting as neuropeptides in the nervous system uniprot.orgthebiogrid.org.

Phenotypic Characterization of this compound Perturbations in C. elegans (e.g., gene knock-down effects)

Direct phenotypic characterization specifically focusing on the perturbation of this compound alone is often discussed in the context of the broader nlp-29 cluster due to the observed co-regulation and potential functional redundancy among its members. Studies investigating the roles of these genes have frequently examined the effects of perturbing upstream signaling pathways or the cluster as a whole.

Perturbations in genes that regulate the expression of the nlp-29 cluster, including this compound, have demonstrated significant phenotypic consequences related to innate immunity and stress responses. For example, mutations in components of the p38 MAPK pathway, such as pmk-1, or the G-protein coupled receptor DCAR-1, which are involved in inducing this compound expression upon infection and wounding, lead to reduced induction of nlp genes and compromised immune responses nih.govnih.gov. Loss of dcar-1 function, for instance, reduces the elevated expression of this compound and nlp-29 in certain mutant backgrounds that exhibit constitutive immune activation nih.govnih.gov.

Conversely, mutants with constitutive activation of innate immune pathways, such as dpy-9 and osm-11 mutants, show elevated basal expression of nlp-29 (and likely other co-regulated genes like this compound) and exhibit increased resistance to fungal infection nih.gov. This observation strongly suggests that the increased expression of the nlp-29 cluster genes, including this compound, contributes to enhanced pathogen resistance.

While direct knockout or knockdown of this compound alone may result in subtle phenotypes due to functional overlap with other members of the nlp-29 cluster, the collective evidence from studies on the cluster's regulation and the phenotypes of upstream pathway mutants indicates that this compound plays a role in the innate immune response and the response to osmotic stress. The specific contribution of this compound to these phenotypes, independent of other cluster members, requires further detailed investigation, potentially through examining double or multiple mutants within the nlp-29 cluster.

The induction levels of this compound and other genes in the nlp-29 cluster vary depending on the stimulus. For instance, qRT-PCR analysis showed that osmotic stress induced this compound expression by 3.0-fold and nlp-29 by 3.6-fold, while nlp-31 showed a smaller induction (2.0-fold). In contrast, fungal infection induced much higher fold changes for most genes in the cluster, ranging from 5 to 120-fold, with the exception of nlp-27 which had high basal expression uniprot.org. This differential induction pattern further supports the idea of both shared and specific roles for genes within the cluster.

Gene NameProtein NamePredicted Mature Peptides (Amidated)PubChem CID (for mature peptides, if available)
This compoundNeuropeptide-like protein 28QWGYGGY-amide, GYGGYGGY-amide, GMYGGY-amide, GMYGGW-amide Not readily available
nlp-27Neuropeptide-like protein 27Peptides derived from precursor (e.g., 53-70, 23-49 regions) phoenixpeptide.comNot readily available
nlp-29Neuropeptide-like protein 29QWGYGGY-amide Not readily available
nlp-30Neuropeptide-like protein 30Peptides derived from precursorNot readily available
nlp-31Neuropeptide-like protein 31Peptides derived from precursorNot readily available
nlp-34Neuropeptide-like protein 34Peptides derived from precursorNot readily available
nlp-3Neuropeptide-Like Protein 3Peptides derived from precursorNot readily available
daf-28Insulin-like peptide DAF-28Insulin-like peptidesNot readily available

Note: Specific PubChem CIDs for the predicted mature peptides and precursor proteins of this compound and other C. elegans neuropeptide-like proteins listed were not found in the conducted searches. PubChem primarily focuses on small molecules and biological assay data linked to targets, rather than providing CIDs for endogenous peptides or full protein sequences in the Compound database . Information regarding the cleaved peptides of this compound is available from resources like UniProt .

Molecular Mechanisms of Neuropeptide Like Protein Nlp 28 Action

Identification of Putative Receptors or Binding Partners for Neuropeptide-Like Protein NLP-28

As of earlier research, specific receptors for NLP peptides, including this compound, had not been definitively identified. cambridge.org However, secreted neuropeptides in C. elegans are known to predominantly bind to G protein-coupled receptors (GPCRs) on target cells to regulate physiological processes. oup.com

Recent interaction data suggest potential binding partners for this compound. Analysis of protein-protein interaction networks indicates possible associations with other NLP and Caenacin (CNC) peptides, as well as an uncharacterized protein, T04F8.8. string-db.org Notably, T04F8.8 is annotated as a "Seven TM Receptor," which is consistent with the typical structure of GPCRs that serve as receptors for neuropeptides. string-db.orgoup.com While further experimental validation is required, T04F8.8 represents a strong candidate for a receptor or binding partner mediating this compound's actions.

A summary of potential interaction partners based on available data is presented below:

Putative InteractorType of Molecule/ProteinAnnotation/DescriptionInteraction Confidence (STRING)
T04F8.8Protein (Seven TM Receptor)Uncharacterized protein0.616
NLP-34Protein (Neuropeptide-Like Protein)Neuropeptide-Like Protein0.672
NLP-10Protein (Neuropeptide-Like Protein)Neuropeptide-Like ProteinNot specified in snippet
CNC-4Protein (Caenacin)CaeNaCin (Caenorhabditis bacteriocin)0.706
CNC-2Protein (Caenacin)CaeNaCin (Caenorhabditis bacteriocin)0.698

Note: Interaction confidence scores are derived from the STRING database. string-db.org

This compound itself is processed from a precursor protein into four putative peptide chains: QWGYGGY-amide, GYGGYGGY-amide, GMYGGY-amide, and GMYGGW-amide. uniprot.org These mature peptides are likely the bioactive forms that would interact with receptors or other binding partners.

Intracellular Signaling Cascades Activated by Neuropeptide-Like Protein this compound

While the upstream regulation of this compound expression in response to stimuli like infection, wounding, and osmotic stress involves specific pathways, the intracellular signaling cascades directly activated by this compound binding to its putative receptor(s) are not yet fully elucidated in the provided literature.

The induction of this compound expression by osmotic stress is notably independent of the well-characterized p38 MAPK pathway (involving TIR-1, NSY-1, SEK-1, and PMK-1), which is crucial for the infection-induced expression of other genes like nlp-29. unimore.itunionbio.com This suggests distinct regulatory inputs for this compound. The epidermal GATA factor ELT-3 is implicated in the osmotic stress response that leads to this compound upregulation.

Given the potential interaction with a Seven TM Receptor (T04F8.8) string-db.org and the general understanding that C. elegans neuropeptide GPCRs signal through G proteins oup.com, it is likely that this compound activates downstream signaling cascades typical of GPCRs, such as those involving adenylyl cyclase, phospholipase C, or other G protein-mediated pathways. However, specific experimental data detailing these cascades for this compound were not available in the search results.

Research into this compound's role in lifespan regulation suggests it is part of a network of genes influencing the balance of mRNA content between germline and somatic cells. This implies that this compound signaling, directly or indirectly, impacts gene expression and cellular processes related to aging and homeostasis, likely through complex downstream pathways that involve interactions with numerous other genes.

Modulation of Cellular Processes by Neuropeptide-Like Protein this compound

This compound appears to modulate several key cellular and physiological processes in C. elegans. Its potential antimicrobial activity suggests a direct role in host defense by acting against invading microbes. cambridge.orguniprot.orgstring-db.org The upregulation of this compound expression upon infection and wounding further supports its involvement in innate immune responses. unimore.it

Beyond immunity, this compound is implicated in the response to osmotic stress, with its expression being strongly induced under these conditions. unimore.it This indicates a role in maintaining cellular or organismal homeostasis during osmotic challenges.

Furthermore, this compound has been linked to the regulation of lifespan variance in C. elegans. Knockdown of this compound expression has been shown to increase the life expectancy of individuals that would otherwise have shorter lifespans. This suggests that this compound signaling influences cellular processes that contribute to natural variation in aging outcomes, potentially by affecting the coordination between germline and somatic tissues.

The predominant expression of this compound in the epidermis and intestine unimore.it suggests that its modulated cellular processes are likely localized to these tissues, impacting their function in immunity, stress response, and potentially aging.

Comparative Analysis of Action Mechanisms with Other C. elegans Neuropeptides

This compound belongs to the NLP family, which is structurally distinct from other major neuropeptide families in C. elegans, such as the FMRFamide-related peptides (FLPs) and insulin-like peptides (INSs). nih.govcambridge.org While many neuropeptides, including FLPs and INSs, are widely expressed in the nervous system and modulate neuronal activity nih.govcambridge.org, this compound's expression appears to be primarily in non-neuronal tissues like the epidermis and intestine unimore.it, although microarray data also detected its expression. pnas.orgnih.gov This suggests a potentially different mode of action compared to neuropeptides primarily involved in neurotransmission or neuromodulation within the nervous system. Some NLPs, like NLP-24 and NLP-27, are expressed in neurons and may have dual functions nih.govcambridge.org, highlighting diversity within the NLP family itself.

The regulatory mechanisms controlling neuropeptide expression also show diversity. While the p38 MAPK pathway is critical for the infection-induced expression of nlp-29 unimore.itunionbio.com, the osmotic stress-induced upregulation of this compound and nlp-29 is independent of this pathway unimore.it. This illustrates that even closely related neuropeptides within the same genomic cluster can have their expression regulated by distinct signaling pathways.

Functionally, while some neuropeptides like FLP-13, FLP-24, and NLP-8 are involved in regulating stress-induced sleep through neuronal signaling and specific GPCRs , this compound's roles in innate immunity, osmotic stress response, and lifespan variance regulation appear to involve different cellular contexts and potentially distinct downstream effectors.

Despite these differences, a common theme among many C. elegans neuropeptides is their action through GPCRs oup.com. While the specific receptor for this compound is not confirmed, the potential interaction with a Seven TM Receptor string-db.org aligns with this general mechanism, although the specific downstream signaling cascades activated by this compound may differ from those of other neuropeptides depending on the receptor and cellular context. The complex interplay and sometimes antagonistic signaling observed among different neuropeptide receptors oup.com suggest that this compound's effects are likely integrated within a broader network of peptidergic signaling that coordinates various physiological responses.

Methodologies for Studying Neuropeptide Like Protein Nlp 28

Genetic Manipulation Techniques inC. elegans(nlp-28gene editing, RNA interference)

Genetic manipulation is fundamental to understanding the biological role of nlp-28. Techniques such as CRISPR-Cas9 gene editing allow for precise modifications to the This compound gene, including creating knockout alleles to eliminate gene function or inserting sequences for tagging the protein . For instance, CRISPR-Cas9 has been used to generate This compound alleles in studies investigating hypoxia-induced food leaving behavior .

RNA interference (RNAi) is another widely used method to reduce the expression of This compound. By introducing double-stranded RNA (dsRNA) corresponding to the This compound sequence, the endogenous This compound mRNA is degraded, leading to a reduction in this compound protein levels . RNAi screens have been employed to identify genes, including neuropeptides like nlp-17 (though not specifically This compound in this context), involved in pathways such as hypoxia-induced longevity . While direct RNAi results for This compound specifically affecting lifespan variance have been noted, it is important to consider that knocking down This compound had a dramatic effect on lifespan variance, reducing the range .

Transcriptomic and Proteomic Approaches for Expression Analysis

Transcriptomic approaches, such as microarray analysis and RNA sequencing, are used to measure the levels of This compound mRNA under different conditions. These studies have shown that This compound expression can be upregulated in response to fungal and bacterial infections, as well as osmotic stress royalsocietypublishing.orgunimore.ituniv-mrs.frunionbio.com. For example, microarray analysis revealed that This compound is among the genes induced after D. coniospora infection royalsocietypublishing.orguniv-mrs.fr. Quantitative reverse transcription PCR (qRT-PCR) is often used to validate and precisely quantify the changes in This compound transcript levels observed in transcriptomic studies .

Proteomic approaches aim to identify and quantify the this compound protein itself. While identifying mature neuropeptides can be challenging due to their small size and post-translational modifications, techniques like liquid chromatography-mass spectrometry (LC-MS), referred to as peptidomics in the context of peptides, have been used to identify various neuropeptides in C. elegans researchgate.net. These methods can help confirm the expression of this compound at the protein level and potentially identify different processed forms of the peptide researchgate.net. Databases like PaxDb provide information on protein abundance, including data for this compound in C. elegans whole organisms pax-db.org.

Fluorescence Microscopy and Reporter Gene Constructs for Localization Studies

Fluorescence microscopy, often combined with reporter gene constructs, is a key technique for determining the spatial and temporal expression patterns of This compound. By fusing the putative promoter region of This compound to a gene encoding a fluorescent protein like GFP (Green Fluorescent Protein) or wrmScarlet, researchers can visualize the cells and tissues where This compound is transcribed pnas.org. Studies using such reporter constructs have indicated that while many nlp genes are expressed in neurons, some, including those in the nlp-29 cluster like nlp-29 and nlp-31 (B1578516), are expressed in the hypodermis univ-mrs.frpnas.orgcambridge.org. However, reporter constructs for This compound specifically have shown no detectable GFP expression in some studies, despite microarray evidence of expression pnas.org. This highlights potential differences between transcriptional reporters and actual protein localization or limitations of specific reporter constructs. Confocal microscopy allows for detailed, high-resolution imaging of fluorescence signals within the worm .

In Vivo Assays for Immune Function and Stress Responses

Beyond infection, This compound expression is also induced by osmotic stress unimore.itunionbio.com. In vivo assays can therefore involve exposing worms to high salt concentrations and examining the role of This compound in the response to this stressor . The effect of This compound knockdown on lifespan variance has also been studied as an in vivo assay, demonstrating a link between this gene and aging dynamics . Assays for hypoxia-induced behaviors, such as food leaving, have also utilized This compound mutants to investigate its role in stress responses .

Computational Approaches for Sequence and Structural Analysis

Computational approaches are vital for analyzing the This compound gene and protein sequences, predicting structural features, and identifying potential functional motifs. Sequence analysis tools can identify signal peptides, cleavage sites, and potential mature peptides within the this compound precursor protein royalsocietypublishing.orguniprot.org. This compound is predicted to be cleaved into multiple peptide chains, with several predicted amidation sites uniprot.org. The mature peptides are characterized by glycine (B1666218) and aromatic amino acid richness and contain YGGY or YGGW motifs royalsocietypublishing.orguniprot.org.

Bioinformatic analysis has placed this compound within the YARP (YGGW-amide related peptide) family and has shown its phylogenetic relationship to other NLP and Caenacin (CNC) peptides royalsocietypublishing.orguniprot.orgunionbio.comstring-db.org. Computational tools are also used to search for homologous genes in other species and to analyze the evolutionary history of the nlp gene family, revealing lineage-specific expansions and diversification potentially driven by natural selection royalsocietypublishing.orgunionbio.com. Furthermore, computational methods, including those inspired by Natural Language Processing (NLP), are increasingly being applied to analyze biological sequences to predict protein structure and function acs.orgarxiv.org. While these advanced NLP techniques are broadly applicable to protein analysis, their specific application to predicting the structure or function of this compound would involve analyzing its unique amino acid sequence and comparing it to known protein structures and functional domains acs.orgarxiv.org.

Future Research Directions and Translational Implications Preclinical

Unraveling the Full Spectrum of Neuropeptide-Like Protein NLP-28 Biological Roles

While this compound is known to be strongly induced by osmotic stress and also upregulated by fungal infection and wounding, the complete spectrum of its biological roles remains to be fully elucidated. unionbio.com Its predicted antimicrobial activity requires further direct validation and characterization against a broader range of pathogens. Beyond direct antimicrobial effects, the recent finding that this compound knockdown reduces lifespan variance and improves healthspan in certain C. elegans populations suggests an unexpected involvement in aging or lifespan regulation. Future research should aim to precisely define how this compound influences these processes. Given that NLP-27, a related peptide in the same cluster, enhances neurodegeneration in a fungal infection model, investigations into whether this compound similarly impacts neuronal health or function during stress or aging are warranted. Exploring potential interactions with the nervous system, perhaps through as-yet-unidentified receptors, represents a critical future direction to understand its potential roles beyond innate immunity.

Exploring Novel Regulatory Networks Governing this compound Expression

The regulation of this compound expression is known to be complex and stimulus-specific. Its induction by osmotic stress is largely independent of the well-characterized p38 MAPK pathway, which is involved in the response of other nlp-29 cluster genes to infection and wounding. unionbio.com However, the epidermal GATA factor ELT-3 is implicated in the induction of this compound by both osmotic stress and infection/injury, suggesting a point of convergence in regulatory pathways. unionbio.com Upstream sequences of the nlp-29 cluster genes, including this compound, contain a conserved putative GATA site, highlighting the potential importance of GATA factors in their regulation. Further research is needed to fully map the signaling cascades and transcription factors that specifically govern this compound expression under different stress conditions. Identifying the upstream signals and downstream effectors unique to this compound induction by osmotic stress, compared to infection or wounding, will provide a more complete picture of its regulatory network. Investigations into the roles of DCAR-1, GPA-12, TPA-1, and NIPI-3, known to affect other nlp genes, in the specific regulation of this compound are also crucial. biorxiv.org

Investigation of Inter-species Variability in Neuropeptide-Like Protein this compound Function

The nlp-29 cluster, containing this compound, exhibits structural differences in other Caenorhabditis species, and its evolutionary diversification is thought to be driven by natural selection, potentially in response to pathogens. unionbio.com While some NLP profiles are broadly conserved within nematode clades, variation exists between clades. nih.gov Although five C. elegans NLPs are conserved across examined parasitic nematodes, the specific conservation status of this compound in these species is not explicitly detailed in available information. nih.gov Comparative studies are needed to determine the presence, sequence conservation, expression patterns, and functional equivalence of this compound orthologs in other nematode species, particularly parasitic ones. Understanding this inter-species variability is essential for assessing the broader relevance of findings in C. elegans and for potentially identifying conserved functions or species-specific adaptations.

Broader Relevance to Invertebrate Innate Immunity and Peptide Signaling Beyond C. elegans

NLP genes, including those in the nlp-29 cluster, encode antimicrobial peptides (AMPs) that are crucial effectors of invertebrate innate immunity and contribute to pathogen resistance in C. elegans. biorxiv.orgunionbio.com The presence of peptides with structural similarities to NLPs in other invertebrates like Drosophila suggests that aspects of this innate immune defense mechanism may be evolutionarily conserved. Neuropeptide signaling is a fundamental mode of communication in invertebrate nervous systems, modulating a wide array of physiological functions. nih.gov While the specific roles of this compound orthologs in the innate immunity and peptide signaling of other invertebrates require dedicated investigation, studies in C. elegans provide a foundational understanding of the potential functions and regulatory mechanisms of this class of peptides. Future comparative studies across diverse invertebrate species will be essential to determine the extent of functional conservation and divergence of this compound and its related peptides, contributing to a broader understanding of invertebrate defense strategies and peptide signaling networks.

Conclusion

Summary of Key Findings on Neuropeptide-Like Protein NLP-28

Neuropeptide-Like Protein this compound (this compound) in Caenorhabditis elegans is a small protein belonging to the NLP family, which includes putative antimicrobial peptides (AMPs) and neuropeptides pnas.org. This compound is part of the nlp-29 cluster of genes located on chromosome V, which are phylogenetically related to caenacins (CNCs) . The this compound gene encodes a precursor protein of 65 amino acids that is processed into multiple mature peptides, including QWGYGGY-amide, GYGGYGGY-amide, GMYGGY-amide, and GMYGGW-amide, which are amidated at the C-terminus uniprot.org.

Research has shown that the expression of this compound is significantly induced by various stressors, notably infection with the fungus Drechmeria coniospora and the bacterium Xenorhabdus nematophila, as well as by physical wounding and osmotic stress unionbio.comunimore.it. This induction in response to infection and wounding is often mediated by the p38 MAPK pathway, although the osmotic stress-induced expression of this compound appears to be largely independent of this pathway unionbio.comunimore.it. The expression of this compound, along with other genes in the nlp-29 cluster, primarily occurs in the epidermis and intestine, tissues directly involved in interacting with the environment and pathogens nih.gov.

While initially annotated as a neuropeptide-like protein due to sequence similarity with known neuropeptides, evidence suggests that this compound, particularly within the context of the nlp-29 cluster, functions as a putative antimicrobial effector string-db.org. The induction of this compound expression upon infection supports its potential role in the innate immune response of C. elegans. Furthermore, studies investigating factors influencing lifespan variation in C. elegans have identified this compound as one of a group of genes whose activity level contributes to the natural variation in lifespan news-medical.net. Knocking down this compound was shown to affect lifespan variance news-medical.net.

This compound is secreted and localized to the extracellular region uniprot.org. Its mature peptides are basic and rich in glycine (B1666218) and aromatic amino acids . The evolutionary history of the nlp genes, including this compound, shows evidence of recent expansion by gene duplications and positive selection, suggesting an adaptive role, potentially in host defense .

Contribution of this compound Research to C. elegans Biology

Research on this compound has significantly contributed to several areas of C. elegans biology. Primarily, it has provided insights into the nematode's innate immune system, particularly its defense mechanisms against fungal and bacterial pathogens that infect the cuticle and epidermis unionbio.com. The identification of this compound as an infection-inducible gene expressed in these tissues has reinforced the understanding of the epidermis as a crucial site for immune response in C. elegans unionbio.com.

The study of this compound within the nlp-29 gene cluster has also illuminated the evolutionary dynamics of antimicrobial peptide genes in nematodes. The observed gene duplications and diversification of this cluster, including this compound, suggest an adaptive evolutionary process driven by selective pressure from pathogens . This provides a model for understanding the evolution of innate immunity genes.

Furthermore, the differential regulation of this compound expression by distinct stimuli, such as infection and osmotic stress, has revealed the complexity of gene regulation in C. elegans innate immunity and stress responses unionbio.comunimore.it. The finding that osmotic stress induces this compound expression independently of the canonical p38 MAPK pathway involved in infection response highlights the existence of diverse signaling cascades converging on AMP gene expression unionbio.comunimore.it.

More recently, the implication of this compound in modulating lifespan variation has expanded its known biological relevance beyond immunity news-medical.net. This finding suggests that genes involved in stress response and immunity, like this compound, may also play a role in the complex interplay of factors that influence aging and individual longevity in C. elegans news-medical.net.

Perspectives on Future Research Trajectories

Future research on this compound in C. elegans could explore several promising trajectories. A key area involves further elucidating the precise antimicrobial mechanisms of the mature this compound peptides. While classified as putative AMPs, direct in vitro and in vivo evidence of their microbicidal activity against specific pathogens would be valuable unionbio.com. Identifying the target molecules or structures of this compound peptides in microbes could provide insights into novel antimicrobial strategies.

Investigating the receptors or downstream effectors through which this compound might signal, particularly in the context of osmotic stress response and lifespan modulation, represents another important direction. Although initially categorized as neuropeptide-like, its role in non-neuronal tissues and responses to non-infectious stress suggests potential signaling mechanisms beyond classical neuropeptide-GPCR interactions pnas.orguniprot.orgnews-medical.net. Understanding these pathways could reveal novel aspects of stress adaptation and aging regulation.

Further detailed analysis of the transcriptional regulation of this compound, particularly the mechanisms underlying its p38 MAPK-independent induction by osmotic stress, is warranted unionbio.comunimore.it. Identifying the specific transcription factors and signaling components involved in this distinct regulatory pathway would enhance the understanding of stress response networks in C. elegans.

Finally, exploring the interplay between the immune function of this compound and its newly identified role in lifespan variance could be a fruitful area of research news-medical.net. Understanding how chronic or acute activation of immune pathways, potentially mediated by this compound, impacts the aging process could provide broader insights into the complex relationship between immunity and longevity in metazoans. Comparative studies with orthologs in other nematode species could also shed light on the evolutionary pressures and functional divergence of this compound and related peptides .

Q & A

Q. What is the biological role of NLP-28 in C. elegans, and how is it experimentally validated?

this compound is part of a gene cluster encoding antimicrobial peptides critical for innate immunity. Its function is validated through survival assays under fungal infection or osmotic stress, where overexpression of This compound enhances survival rates. Researchers use RNA interference (RNAi) or mutant strains to suppress This compound and observe susceptibility phenotypes. Quantitative PCR (qPCR) and fluorescent reporter strains confirm its upregulation during stress .

Q. How does osmotic stress regulate this compound expression, and what methodological approaches identify its signaling pathways?

this compound is upregulated by osmotic stress independently of the p38 MAPK pathway. To identify alternative pathways, researchers employ transcriptomic profiling (RNA-seq) under stress conditions, coupled with genetic screens of transcription factor mutants. Promoter analysis of This compound using CRISPR-Cas9-mediated deletion of putative regulatory motifs can pinpoint stress-responsive elements .

Q. What experimental models are used to study this compound’s role in host-pathogen interactions?

C. elegans infection models with pathogens like Drechmeria coniospora are standard. Researchers quantify this compound expression via GFP-tagged reporters and measure survival rates in wild-type versus This compound knockout strains. Co-culture assays with bacterial or fungal pathogens, combined with RNA-seq, reveal downstream immune effectors regulated by this compound .

Advanced Research Questions

Q. How can contradictions in this compound expression data across studies be resolved methodologically?

Contradictions may arise from differences in stress induction protocols or genetic backgrounds. Researchers should perform meta-analyses of public datasets (e.g., GEO Database) to identify confounding variables. Sensitivity analysis, such as varying osmotic stress concentrations in controlled experiments, can isolate context-specific effects. Cross-validation using orthogonal methods (e.g., Northern blot vs. RNA-seq) enhances reliability .

Q. What evolutionary analysis methods elucidate the diversification of this compound across nematode species?

Phylogenetic reconstruction using maximum likelihood or Bayesian inference compares This compound homologs in C. briggsae and C. remanei. Synteny analysis identifies conserved genomic contexts, while dN/dS ratios detect positive selection in coding regions. Divergence in regulatory regions is assessed via alignment of promoter sequences upstream of This compound orthologs .

Q. What methodological challenges arise when linking this compound to non-canonical osmotic stress pathways?

A key challenge is distinguishing osmotic stress responses from overlapping immune pathways. Researchers use dual RNAi knockdowns (e.g., targeting both This compound and p38 MAPK components) to isolate pathway-specific effects. Single-cell RNA-seq of hypodermal cells, where this compound is expressed, can clarify cell-type-specific regulation .

Q. What are best practices for presenting this compound data in publications to ensure reproducibility?

  • Raw data : Deposit raw sequencing files in public repositories (e.g., SRA) with accession numbers.
  • Processed data : Include normalized expression values (FPKM/TPM) in supplementary tables.
  • Statistical rigor : Report effect sizes, p-values, and confidence intervals for survival assays.
  • Ethical compliance : Specify IACUC approval for animal experiments .

Methodological Frameworks

  • For gene expression studies : Combine RNAi, CRISPR mutants, and transcriptional reporters to establish causality.
  • For evolutionary analysis : Use phylogenetics, synteny maps, and promoter alignment tools like MEME Suite.
  • For resolving contradictions : Apply systematic reviews (PRISMA guidelines) and multi-lab replication studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.